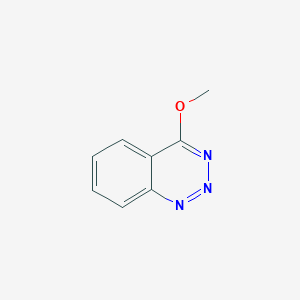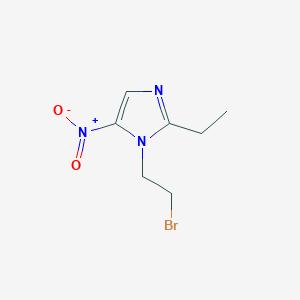
1,2,3-Benzotriazine, 4-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Benzotriazine, 4-methoxy- is a nitrogen-containing heterocyclic compound. It is a derivative of 1,2,3-benzotriazine, where a methoxy group is substituted at the 4th position. This compound is known for its unique chemical properties and biological activities, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3-Benzotriazine, 4-methoxy- can be synthesized through several methods:
Oxidation of Hydrazones: The hydrazones of o-azidophenyl ketones can be oxidized, followed by thermal cyclization of the resulting o-azidophenyldiazoalkanes.
Oxidative Cyclization: The hydrazones of o-aminophenyl ketones can undergo oxidative cyclization.
Oxidation of Aminoindazoles: 1- and 2-aminoindazoles can be oxidized to form 1,2,3-benzotriazines.
Oxidation of Aminoquinazolinones: N-aminoquinazolin-2-ones can be oxidized, involving heterocyclic ring expansions.
Industrial Production Methods
Industrial production methods for 1,2,3-benzotriazine, 4-methoxy- typically involve large-scale synthesis using the above-mentioned synthetic routes. The choice of method depends on the availability of starting materials and the desired yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3-Benzotriazine, 4-methoxy- undergoes various chemical reactions, including:
Oxidation: Forms the 2-oxide on N-oxidation.
Hydrolysis: The 2-oxide can be hydrolyzed to form acidic 3,4-dihydro-4-oxo-1,2,3-benzotriazine 2-oxide.
N-Methylation: The hydrolyzed product can be N-methylated by diazomethane at the 3-position.
Common Reagents and Conditions
Oxidation: Nitric and sulfuric acids are commonly used for oxidation reactions.
N-Methylation: Diazomethane is used for N-methylation reactions.
Major Products
2-Oxide: Formed on N-oxidation.
3,4-Dihydro-4-oxo-1,2,3-benzotriazine 2-oxide: Formed on hydrolysis of the 2-oxide.
N-Methylated Product: Formed on N-methylation of the hydrolyzed product.
Applications De Recherche Scientifique
1,2,3-Benzotriazine, 4-methoxy- has several scientific research applications:
Antitumor Activity: It has been shown to have antiproliferative effects on various cancer cell lines, including breast cancer, prostate cancer, lung cancer, and melanoma.
Inhibitor of Vascular Endothelial Growth Factor: It acts as an inhibitor of vascular endothelial growth factor, which plays a crucial role in angiogenesis and cancer progression.
Materials Science:
Mécanisme D'action
The mechanism of action of 1,2,3-benzotriazine, 4-methoxy- involves:
Inhibition of Vascular Endothelial Growth Factor Receptor: By binding to the receptor, it inhibits the signaling pathway, leading to reduced angiogenesis and tumor growth.
Formation of Stable Radicals: The compound can form stable radicals, which can interact with various molecular targets and pathways, contributing to its biological activities.
Comparaison Avec Des Composés Similaires
1,2,3-Benzotriazine, 4-methoxy- can be compared with other similar compounds:
1,2,3-Benzotriazine: The parent compound without the methoxy group.
1,2,3-Benzotriazine, 4-methyl-: A derivative with a methyl group at the 4th position.
1,2,3-Benzotriazine, 4-phenyl-: A derivative with a phenyl group at the 4th position.
Uniqueness
1,2,3-Benzotriazine, 4-methoxy- is unique due to the presence of the methoxy group, which enhances its antiproliferative effects and stability compared to other derivatives .
Propriétés
Numéro CAS |
55271-17-5 |
|---|---|
Formule moléculaire |
C8H7N3O |
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
4-methoxy-1,2,3-benzotriazine |
InChI |
InChI=1S/C8H7N3O/c1-12-8-6-4-2-3-5-7(6)9-11-10-8/h2-5H,1H3 |
Clé InChI |
MBEKLPAKTYINIU-UHFFFAOYSA-N |
SMILES canonique |
COC1=NN=NC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Octadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B14626705.png)










![(1E)-1-Butyl-3-[2-(ethenyloxy)ethyl]triaz-1-ene](/img/structure/B14626783.png)
